molecular formula C19H19FN4O2S B2652419 5-(cyclopentylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863003-51-4

5-(cyclopentylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2652419
CAS RN: 863003-51-4
M. Wt: 386.45
InChI Key: WXFMNTLXRYSXQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(cyclopentylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also contains a fluorophenyl group, a cyclopentylthio group, and two dione groups.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring, being aromatic, would have a planar structure . The other groups would be arranged around this ring.


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the fluorophenyl group might undergo nucleophilic aromatic substitution reactions .

Scientific Research Applications

Crystal Structure Analysis

Research on related pyrido[2,3-d]pyrimidine derivatives, such as various 7-aryl-substituted compounds, reveals intricate details about their molecular and crystal structures. These studies contribute to understanding the interactions that govern the assembly of molecules in solid states, including hydrogen bonding and π-π stacking interactions, which are crucial for designing materials with desired physical properties (Jorge Trilleras et al., 2009).

Anticancer and Antibacterial Activities

Some derivatives of pyrimido[4,5-d]pyrimidine exhibit significant biological activities, including anticancer and antibacterial effects. For example, studies on pyrimidine diones have demonstrated potent antibacterial and anticancer activities, emphasizing the potential of these compounds in therapeutic applications (O. S. Aremu et al., 2017).

Synthetic Methodologies

The development of novel synthetic routes to access the pyrimido[4,5-d]pyrimidine ring system, including the use of cyclocondensation reactions, highlights the versatility and potential for generating diverse derivatives for further study. Such methodologies are essential for exploring the chemical space around this scaffold and uncovering new biological activities (M. Noguchi et al., 1988).

Future Directions

Future research could explore the synthesis, reactivity, and potential applications of this compound. For example, if it has biological activity, it could be studied as a potential drug .

properties

IUPAC Name

5-cyclopentylsulfanyl-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c1-23-16-14(18(25)24(2)19(23)26)17(27-13-5-3-4-6-13)22-15(21-16)11-7-9-12(20)10-8-11/h7-10,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFMNTLXRYSXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SC4CCCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.